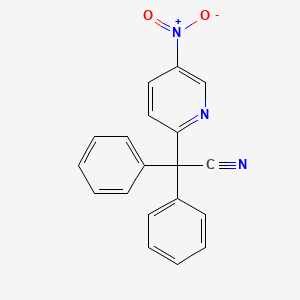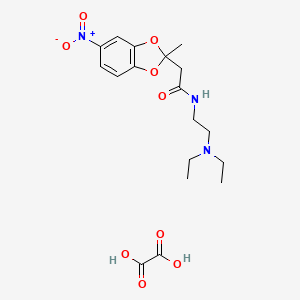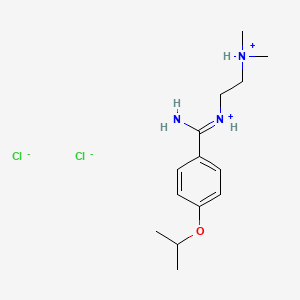
Potassium 4-hydroxy-3,5-diiodobenzenesulphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium 4-hydroxy-3,5-diiodobenzenesulphonate is a chemical compound with the molecular formula C6H3I2KO4S and a molar mass of 464.05786 g/mol. This compound is known for its unique structure, which includes a benzene ring substituted with hydroxyl, iodine, and sulphonate groups, and a potassium ion.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: . The reaction conditions include the use of iodine in the presence of an oxidizing agent, such as nitric acid, under controlled temperature and pH conditions.
Industrial Production Methods: In an industrial setting, the compound is produced through a large-scale version of the synthetic route mentioned above. The process involves the careful control of reaction parameters to ensure the purity and yield of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: Potassium 4-hydroxy-3,5-diiodobenzenesulphonate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminium hydride.
Substitution: Nucleophilic substitution reactions can occur with nucleophiles such as halides or amines.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can produce diiodo derivatives or other reduced forms of the compound.
Substitution: Substitution reactions can result in the formation of various substituted benzene derivatives.
Aplicaciones Científicas De Investigación
Potassium 4-hydroxy-3,5-diiodobenzenesulphonate has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other iodinated compounds.
Biology: The compound is utilized in biological studies to investigate the effects of iodine-containing compounds on biological systems.
Industry: this compound is used in the production of dyes, pigments, and other iodine-containing industrial chemicals.
Mecanismo De Acción
The mechanism by which Potassium 4-hydroxy-3,5-diiodobenzenesulphonate exerts its effects involves its interaction with molecular targets and pathways. The compound's iodine atoms can influence thyroid hormone synthesis and metabolism, making it useful in medical applications related to thyroid function.
Comparación Con Compuestos Similares
Potassium 4-hydroxy-3,5-diiodobenzenesulphonate is unique due to its specific combination of hydroxyl, iodine, and sulphonate groups. Similar compounds include:
Potassium 3,5-diiodobenzenesulphonate: Lacks the hydroxyl group.
Potassium 4-hydroxybenzenesulphonate: Lacks iodine atoms.
Potassium 4-iodobenzenesulphonate: Lacks the hydroxyl group and has only one iodine atom.
These compounds differ in their chemical properties and applications, highlighting the uniqueness of this compound.
Propiedades
Número CAS |
60154-03-2 |
|---|---|
Fórmula molecular |
C6H3I2KO4S |
Peso molecular |
464.06 g/mol |
Nombre IUPAC |
potassium;4-hydroxy-3,5-diiodobenzenesulfonate |
InChI |
InChI=1S/C6H4I2O4S.K/c7-4-1-3(13(10,11)12)2-5(8)6(4)9;/h1-2,9H,(H,10,11,12);/q;+1/p-1 |
Clave InChI |
BOMDMNVYZUZEFJ-UHFFFAOYSA-M |
SMILES canónico |
C1=C(C=C(C(=C1I)O)I)S(=O)(=O)[O-].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



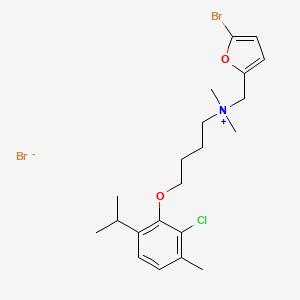
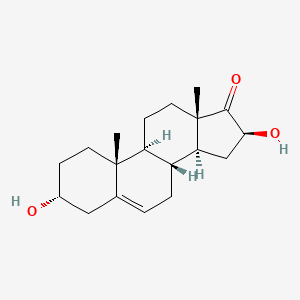
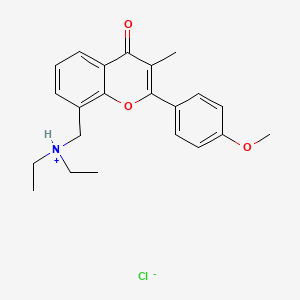
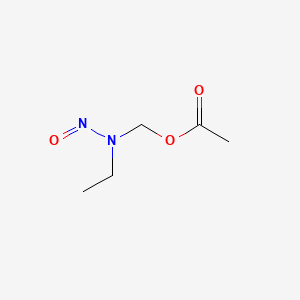
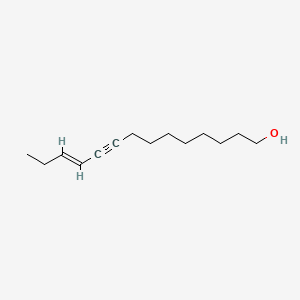
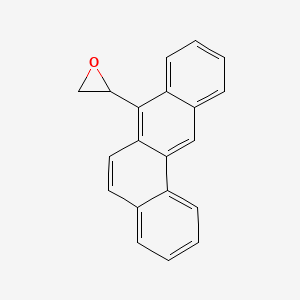
![1H-Isoindole-1,3(2H)-dione, 2-[2-(ethylphenylamino)ethyl]-](/img/structure/B15346969.png)
![7-[[4-[(4-Amino-1-carboxy-4-oxobutyl)-[2-[4-[[5-(aminomethyl)furan-3-yl]methoxy]phenyl]ethyl]amino]-1-carboxy-4-oxobutyl]amino]-7-oxoheptane-1,3,4-tricarboxylic acid](/img/structure/B15346982.png)


